Spectroscopic Analysis of p-Aminosalicylic Acid Hydrazide: A Technical Guide
Spectroscopic Analysis of p-Aminosalicylic Acid Hydrazide: A Technical Guide
This technical guide provides a detailed overview of the spectroscopic analysis of p-aminosalicylic acid hydrazide (4-amino-2-hydroxybenzohydrazide), a compound of interest in pharmaceutical research. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic characteristics based on its chemical structure, alongside a comparative analysis with its close structural isomer, 4-aminobenzohydrazide, and its parent compound, p-aminosalicylic acid.
This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding for the characterization of p-aminosalicylic acid hydrazide.
Molecular Structure
p-Aminosalicylic acid hydrazide (Molecular Formula: C₇H₉N₃O₂) is a derivative of salicylic acid, incorporating a hydrazide functional group in place of the carboxylic acid's hydroxyl group, and an amino group at the para position relative to the carbonyl.[1][2][3] The presence of aromatic protons, amine and hydroxyl groups, and the hydrazide moiety gives rise to a characteristic spectroscopic fingerprint. A publication by Kargar et al. (2012) has confirmed the crystal structure of this compound.[4][5]
Spectroscopic Analysis
The following sections detail the expected and comparative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of p-aminosalicylic acid hydrazide.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of p-aminosalicylic acid hydrazide is expected to show distinct signals for the aromatic protons and the protons of the amine, hydroxyl, and hydrazide groups. The exact chemical shifts will be influenced by the solvent used. Based on the structure and data from analogous compounds, the following table summarizes the predicted and comparative ¹H NMR data.
| Functional Group | p-Aminosalicylic Acid Hydrazide (Predicted, in DMSO-d₆) | 4-Aminobenzohydrazide (Experimental, in DMSO-d₆)[6] | p-Aminosalicylic Acid (Experimental, in DMSO-d₆)[7] |
| Aromatic CH (ortho to -C=O) | ~ 7.5 - 7.7 ppm (d) | 7.56 ppm (d) | 7.46 ppm (d) |
| Aromatic CH (ortho to -OH) | ~ 6.1 - 6.3 ppm (d) | N/A | 6.12 ppm (dd) |
| Aromatic CH (meta to -C=O) | ~ 6.0 - 6.2 ppm (s) | 6.54 ppm (d) | 6.01 ppm (d) |
| -NH₂ (Amine) | ~ 5.6 - 5.8 ppm (s, broad) | 5.59 ppm (s) | ~5.9 ppm (s, broad) |
| -NH-NH₂ (Hydrazide) | ~ 4.3 - 4.5 ppm (s, broad, NH₂) and ~9.3 - 9.5 ppm (s, broad, NH) | 4.32 ppm (s, NH₂) and 9.30 ppm (s, NH) | N/A |
| -OH (Hydroxyl) | ~ 10.0 - 12.0 ppm (s, broad) | N/A | ~11.0 - 12.0 ppm (s, broad) |
| -COOH (Carboxylic Acid) | N/A | N/A | ~11.0 - 12.0 ppm (s, broad) |
Note: s = singlet, d = doublet, dd = doublet of doublets. Chemical shifts are approximate and can vary based on experimental conditions.
The key difference in the predicted spectrum of p-aminosalicylic acid hydrazide compared to 4-aminobenzohydrazide is the presence of a signal for the hydroxyl group and the distinct splitting pattern of the aromatic protons due to the different substitution pattern.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts for p-aminosalicylic acid hydrazide are based on standard values for substituted benzene rings.
| Carbon Atom | p-Aminosalicylic Acid Hydrazide (Predicted) | p-Aminosalicylic Acid (Experimental)[8] |
| C=O (Carbonyl) | ~ 165 - 170 ppm | ~ 172 ppm |
| C-OH (Aromatic) | ~ 160 - 165 ppm | ~ 161 ppm |
| C-NH₂ (Aromatic) | ~ 150 - 155 ppm | ~ 152 ppm |
| C-C=O (Aromatic) | ~ 110 - 115 ppm | ~ 112 ppm |
| Aromatic CH | ~ 105 - 130 ppm | ~ 108, 118, 131 ppm |
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups. The characteristic vibrational frequencies are summarized below.
| Functional Group | Vibrational Mode | p-Aminosalicylic Acid Hydrazide (Predicted Wavenumber, cm⁻¹) | 4-Aminobenzohydrazide (Experimental Wavenumber, cm⁻¹)[6] |
| O-H (Hydroxyl) | Stretching | 3200 - 3600 (broad) | N/A |
| N-H (Amine & Hydrazide) | Stretching | 3100 - 3500 (multiple bands) | ~3200 - 3400 |
| C=O (Amide I) | Stretching | 1640 - 1680 | ~1650 |
| N-H (Amide II) | Bending | 1580 - 1620 | ~1600 |
| C=C (Aromatic) | Stretching | 1450 - 1600 | ~1500 - 1600 |
| C-O (Hydroxyl) | Stretching | 1200 - 1300 | N/A |
| C-N (Amine) | Stretching | 1250 - 1350 | ~1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For p-aminosalicylic acid hydrazide, the molecular ion peak [M]⁺ should be observed at m/z 167.17.[2]
| Method | Expected Observations | Comparative Data for 4-Aminobenzohydrazide[6] |
| Electron Ionization (EI-MS) | Molecular Ion: m/z = 167Key Fragments: - Loss of NH₂NH₂ (m/z = 135)- Loss of C=O (m/z = 139)- Fragments corresponding to the substituted aromatic ring. | Molecular Ion: m/z = 151Base Peak: m/z = 120 (loss of NHNH₂)Other Fragments: m/z = 92, 65 |
| Electrospray Ionization (ESI-MS) | Protonated Molecule [M+H]⁺: m/z = 168 | Protonated Molecule [M+H]⁺: m/z = 152 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of p-aminosalicylic acid hydrazide. These should be adapted based on the specific instrumentation and experimental goals.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of p-aminosalicylic acid hydrazide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
EI-MS: A direct insertion probe can be used for solid samples.
-
ESI-MS: The sample solution is infused directly or via an LC system into the ESI source.
-
-
Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For tandem MS (MS/MS), select the molecular ion (or protonated molecule) and fragment it to obtain structural information.
-
Visualizations
The following diagrams illustrate the experimental workflow and a key structural comparison.
Caption: Experimental workflow for the spectroscopic analysis of p-aminosalicylic acid hydrazide.
References
- 1. scitoys.com [scitoys.com]
- 2. p-Aminosalicylic acid hydrazide | C7H9N3O2 | CID 72490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. 4-Amino-2-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Aminobenzohydrazide(5351-17-7) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Aminosalicylic acid(65-49-6) 1H NMR [m.chemicalbook.com]
- 8. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
